Vinyl cyclohexene dioxide
Description
1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992)
4-vinylcyclohexene dioxide is the diepoxide of 4-vinylcyclohexene. It has a role as a carcinogenic agent.
4-Vinyl-1-cyclohexene Diepoxide is a synthetic, colorless liquid that is soluble in water. It is used as a reactive diluent for other epoxides and as a monomer in the production of epoxy resins for coatings and adhesives. Occupational exposure of humans to 4-vinyl-1-cyclohexene diepoxide results in skin irritation. It is reasonably anticipated to be a human carcinogen. (NCI05)
activates caspase cascades; structure
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECTYKWYRCHAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CC1C3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020604 | |
| Record name | 4-Vinyl-1-cyclohexene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid. | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vinyl cyclohexene dioxide | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
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Boiling Point |
441 °F at 760 mmHg (NTP, 1992), 227 °C @ 760 MM HG, 227 °C, 441 °F | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
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| Record name | VINYLCYCLOHEXENE DIOXIDE | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
230 °F (NTP, 1992), 230 °F, 110 °C o.c., 230 °F (open cup), (oc) 230 °F | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vinyl cyclohexene dioxide | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992), SOL IN WATER, Solubility in water, g/100ml at 20 °C: 18.3, High | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0986 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0986 @ 20 °C/20 °C, Relative density (water = 1): 1.10, 1.099, 1.10 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.8, 4.07 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F (NTP, 1992), 1.17 [mmHg], LESS THAN 0.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C:, 0.1 mmHg | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYLCYCLOHEXENE DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CYCLOHEXENE DIOXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/45 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl cyclohexene dioxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
106-87-6, 25086-25-3 | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinylcyclohexene diepoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ERL 4206 | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl cyclohexene dioxide | |
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| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-(2-oxiranyl)- | |
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| Record name | 4-VINYLCYCLOHEXENE DIOXIDE | |
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| Record name | VINYL CYCLOHEXENE DIOXIDE | |
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Melting Point |
less than -67 °F (NTP, 1992), LESS THAN -55 °C, <-67 °F, -164 °F | |
| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |
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Historical Development and Methodological Impact of Erl 4206 in Electron Microscopy
Early Research on Low Viscosity Embedding Resins
The quest for a perfect embedding medium for electron microscopy has been a long and iterative process. Early resins often suffered from high viscosity, which hindered their ability to fully penetrate dense and complex biological tissues. This limitation frequently led to incomplete embedding, resulting in artifacts and obscuring the fine details of cellular structures. The development of low-viscosity alternatives was, therefore, a critical step forward for the field.
Introduction of Spurr's Formulation Incorporating Vinyl Cyclohexene (B86901) Dioxide (ERL 4206)
A significant breakthrough came in 1969 when Arthur Spurr introduced a new epoxy resin embedding medium with a remarkably low viscosity. scispace.com A key ingredient in this formulation was ERL 4206 (vinyl cyclohexene dioxide), a diepoxide that contributed to the mixture's fluid nature. microbialcell.comresearchgate.net Spurr's resin, as it came to be known, was a combination of ERL 4206, diglycidyl ether of polypropylene (B1209903) glycol (D.E.R. 736), nonenyl succinic anhydride (B1165640) (NSA), and dimethylaminoethanol (B1669961) (DMAE) as an accelerator. researchgate.net The exceptionally low viscosity of this mixture, approximately 60 centipoise (cP), allowed for easy and rapid mixing and, most importantly, superior infiltration of specimens. researchgate.nettedpella.com
The formulation developed by Spurr offered a long pot life, meaning it remained usable for several days at room temperature, providing a significant practical advantage for researchers. scispace.com The di-epoxide groups present in the ERL 4206 component were instrumental in producing a high degree of cross-linking upon polymerization, resulting in a solid, rigid block that was stable under the electron beam. microbialcell.comnih.gov
Table 1: Original Spurr's Resin Formulation
| Component | Function |
|---|---|
| ERL 4206 (this compound) | Primary epoxy resin, provides low viscosity |
| D.E.R. 736 (diglycidyl ether of polypropylene glycol) | Flexibilizer |
| NSA (nonenyl succinic anhydride) | Hardener |
Influence of ERL 4206 on Specimen Infiltration Characteristics for Ultrastructural Analysis
The low viscosity of Spurr's resin, largely attributable to ERL 4206, was a game-changer for specimen infiltration. scispace.com This characteristic was particularly beneficial for tissues that were notoriously difficult to embed, such as those with hard cell walls like plant tissues or the dense structure of yeast cells. microbialcell.comnih.govilsl.br The resin could thoroughly penetrate these challenging samples, ensuring complete embedding and excellent preservation of morphological details. microbialcell.comilsl.br
For instance, studies on lepromata, which contain foamy structures difficult to infiltrate with more viscous resins like Epon 812, demonstrated the superior penetration of Spurr's mixture. ilsl.br This allowed for clear visualization of the ultrafine structures of leprosy bacilli within these formations. ilsl.br Similarly, the efficient infiltration of the yeast cell wall by the Spurr's mixture enabled exceptional preservation of membranous structures like the endoplasmic reticulum and the nuclear envelope. microbialcell.comnih.gov The ability to achieve such complete infiltration minimized artifacts and provided a more accurate representation of the cellular architecture at the ultrastructural level.
Methodological Advancements in Biological Specimen Preparation through ERL 4206 Utilization
The introduction of Spurr's resin containing ERL 4206 led to several methodological advancements in the preparation of biological specimens for electron microscopy. The rapid penetration of the low-viscosity resin shortened infiltration times compared to previous methods. agarscientific.comagarscientific.com This not only improved workflow efficiency but also reduced the potential for extraction of cellular components by the solvents used during dehydration.
The resulting polymer block was not only stable under the electron beam but also possessed good sectioning qualities, allowing for the generation of thin, high-quality sections for viewing. agarscientific.comagarscientific.com Furthermore, the embedded tissues exhibited good contrast and stained well, enhancing the visibility of ultrastructural details. agarscientific.comagarscientific.com These properties made Spurr's resin a versatile and widely adopted medium for a broad range of biological and mineral specimens. tedpella.com The combination of easy handling, excellent penetration, and high-quality results solidified Spurr's resin, and by extension ERL 4206, as a standard in many electron microscopy laboratories for years.
Evolution of Embedding Agents and the Transition from ERL 4206
Despite its significant contributions to electron microscopy, the era of ERL 4206's widespread use was not to last. Growing awareness and research into the toxicological properties of laboratory chemicals brought the safety of this compound into question, ultimately leading to its replacement.
Identification of Health and Safety Concerns Associated with this compound (ERL 4206)
Mounting evidence revealed significant health and safety risks associated with ERL 4206. The compound was identified as a carcinogen. agarscientific.comnih.govnj.gov Animal studies demonstrated that it could cause skin, ovarian, and lung cancer. nj.gov The National Toxicology Program classified this compound as a substance that can cause cancer. nih.gov
In addition to its carcinogenic properties, ERL 4206 was found to be an irritant to the skin, eyes, and respiratory tract. nj.govinchem.orgosha.gov Prolonged contact could lead to severe skin burns and blisters, and it was also identified as a potential skin allergen. nj.gov Further studies indicated that the substance could have toxic effects on human reproduction. inchem.orgilo.org These serious health concerns made the continued use of ERL 4206 in a laboratory setting untenable, necessitating a transition to safer alternatives.
Development and Adoption of Replacement Cycloaliphatic Epoxide Resins (e.g., ERL 4221)
In response to the health risks and supply shortages of ERL 4206, the scientific community and chemical suppliers sought out and formulated replacement resins. fishersci.comproscitech.com.auclinisciences.comvwr.com A prominent and successful substitute that emerged was another cycloaliphatic epoxide resin, ERL 4221 (Epoxycyclohexylmethyl-3,4-epoxycyclohexylcarboxylate). fishersci.comclinisciences.comvwr.comserva.de
ERL 4221 was specifically formulated to replace ERL 4206 as a primary component in low-viscosity embedding kits. fishersci.comproscitech.com.auclinisciences.comvwr.com While it offered a much safer profile, lacking the known carcinogenicity of its predecessor, it did present a slight trade-off in terms of viscosity. agarscientific.comserva.de The viscosity of ERL 4221 is higher (approximately 180 cP) than that of ERL 4206 (60 cP), which could affect protocols that rely on extremely rapid penetration, particularly those using a vacuum. tedpella.com Despite this, ERL 4221 and other similar replacement resins have been widely adopted and have proven to be effective for most applications, allowing researchers to continue producing high-quality ultrastructural work without the significant health risks associated with ERL 4206. tedpella.comserva.despringernature.com This transition marked a crucial evolution in embedding practices, prioritizing researcher safety while striving to maintain the high standards of specimen preservation established by the low-viscosity resins that came before.
Table 2: Comparison of ERL 4206 and its Replacement, ERL 4221
| Property | ERL 4206 (this compound) | ERL 4221 (Epoxycyclohexylmethyl-3,4-epoxycyclohexylcarboxylate) |
|---|---|---|
| Primary Use | Component of low-viscosity embedding resins (e.g., Spurr's) | Replacement for ERL 4206 in embedding resins |
| Key Advantage | Very low viscosity (~60 cP) | Safer toxicological profile |
| Health Concerns | Carcinogenic, irritant, potential reproductive toxin | Less toxic substitute |
| Viscosity | ~60 cP | ~180 cP |
Comparative Studies on Embedding Performance of ERL 4206 Alternatives
The low viscosity of the epoxy resin ERL 4206 (this compound) was a primary reason for its widespread adoption in electron microscopy, particularly as a key component of Spurr's resin. ilsl.brresearchgate.net This formulation offered excellent and rapid infiltration of a wide range of biological specimens, including those that are traditionally difficult to embed, such as tissues with hard, lignified cell walls or high lipid content. researchgate.netuvic.ca However, due to the discontinuation of ERL 4206, researchers have been compelled to seek and evaluate alternative embedding media. researchgate.netoup.comagarscientific.com These investigations have led to comparative studies of various resin formulations to find suitable replacements that replicate or improve upon the performance characteristics of the original ERL 4206-based mixtures.
The primary replacement for ERL 4206, as suggested by suppliers, is ERL 4221. oup.comladdresearch.comladdresearch.com However, a direct, weight-for-weight substitution into the original Spurr's resin formulation proved problematic. This direct replacement resulted in a resin mixture with a higher viscosity, leading to blocks that were often excessively hard and brittle, which negatively impacted the quality of sectioning. researchgate.netoup.com This has necessitated modifications to the original formulations to achieve the desired block hardness and cutting properties.
Beyond the direct replacement, various other epoxy resins and formulations have been evaluated for their embedding performance relative to ERL 4206-based media. These alternatives include established resins like Epon and Araldite, as well as other low-viscosity options such as Quetol 651.
Research Findings on Resin Performance
Comparative studies have provided quantitative and qualitative data on the performance of different embedding resins. A notable study compared the adaptation of eight commercially available resins to the enamel surface of human third molars, a challenging tissue to embed. The performance was evaluated by measuring the gap width between the enamel and the resin after sectioning. The results categorized the resins into three performance groups.
| Performance Group | Resin | Mean Gap Width (µm) |
|---|---|---|
| High Performance | "Epon" | 0.6 |
| High Performance | Spurr | 0.6 |
| Medium Performance | Vestopal W | 2.3 |
| Medium Performance | Epofix | 3.4 |
| Medium Performance | Epo-Kwick | 3.8 |
| Medium Performance | Epo-Thin | 3.9 |
| Medium Performance | Technovit 9100 New | 3.9 |
| Low Performance | Unicryl | 7.4 |
Data sourced from a comparative study on embedding undecalcified teeth. nih.gov
This study concluded that for high-quality embedding of hard tissues like undecalcified teeth, "Epon" and Spurr's resin were the superior choices. nih.gov
Other studies have highlighted the properties of various resins that make them suitable alternatives depending on the specific application. For instance, Epon 812 was noted for its low viscosity compared to Araldite 502, resulting in improved cutting qualities and better contrast in the electron microscope. rupress.orgscispace.com Quetol 651 is another low-viscosity, water-miscible epoxy resin that has been recommended as a substitute for Spurr's resin formulations. emgrid.com.aunisshin-em.co.jp It is known to penetrate specimens readily and produces blocks that are easier to section than many standard epoxy mixtures. emgrid.com.aubiorxiv.org
The physical properties of the resin components are critical to the performance of the final embedding medium. The very low viscosity of ERL 4206 was a key factor in the success of the original Spurr's resin.
| Component | Viscosity (cps at 25°C) |
|---|---|
| ERL 4206 | 7.8 |
| DER 736 | 30-60 |
| NSA | 117 |
| Final Spurr's Medium (with ERL 4206) | 60 |
Data on the viscosity of the original Spurr's resin components. researchgate.netou.edu
The selection of an alternative to ERL 4206-based resins is therefore not a simple substitution but involves a careful consideration of the properties of the replacement resin and its interaction with other components in the mixture to achieve optimal infiltration, block hardness, sectioning quality, and stability under the electron beam. frontiersin.org
Biological Activity and Toxicological Research on Erl 4206
Cytotoxicity Investigations of ERL 4206 and Related Formulations
The cytotoxic potential of ERL 4206 has been a significant area of research, particularly in the context of materials science where it was used as an embedding agent for electron microscopy and in some dental resin formulations.
In Vitro Cellular Responses to ERL 4206 in Dental Materials Research
Resin-based dental restorative materials can release unpolymerized monomers that may impact the vitality of pulp cells. researchgate.net In vitro assays are commonly used to evaluate the cytotoxicity of these materials. researchgate.netnih.gov Studies have shown that various resin-based composites can be cytotoxic before and immediately after polymerization, though the effect diminishes as the material sets. nih.gov The cytotoxicity is primarily associated with the release of residual monomers from incomplete polymerization. researchgate.net While ERL 4206 was a component in some historical resin systems like Spurr resin, its use has been discontinued, in part due to its known carcinogenicity. agarscientific.comagarscientific.com Research into the cytotoxicity of modern dental materials often focuses on newer components, but the principles of monomer leaching and subsequent cellular effects are relevant to understanding the potential biological impact of older formulations containing ERL 4206. uni-regensburg.denih.gov
Cellular Mechanisms Implicated in ERL 4206-Induced Toxicity
Investigations into the molecular mechanisms of ERL 4206 toxicity have revealed its ability to interfere with fundamental cellular processes. The compound is known to selectively damage small ovarian follicles. medchemexpress.com At the cellular level, ERL 4206 induces apoptosis, or programmed cell death, and increases the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress. medchemexpress.com Furthermore, it has been shown to promote the activation of primordial follicles by transiently activating the PI3K/Akt/mTOR pathway. medchemexpress.com In human ovarian granulosa cells, exposure to 4-vinylcyclohexene (B86511) dioxide has been demonstrated to induce apoptosis, increase intracellular ROS, and inhibit cell proliferation. medchemexpress.com
Genotoxic and Carcinogenic Profile of Vinyl Cyclohexene (B86901) Dioxide
Vinyl cyclohexene dioxide (ERL 4206) has been extensively studied for its potential to cause genetic mutations and cancer. The International Agency for Research on Cancer (IARC) has classified 4-vinylcyclohexene diepoxide as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence from animal studies. gezondheidsraad.nlinchem.org
Assessment of Mutagenic Activity in Experimental Systems
VCD has demonstrated mutagenic activity across various experimental systems. nih.gov It has been shown to be mutagenic in bacterial assays, such as with Salmonella typhimurium strains TA98, TA100, and TA1535, both with and without metabolic activation. nih.govtoxicdocs.org In eukaryotic cells, it caused gene conversion and mitotic crossing-over in Saccharomyces cerevisiae. inchem.orgnih.gov Studies using cultured mammalian cells revealed that VCD induced gene mutations, sister chromatid exchanges, and chromosomal aberrations. inchem.orgnih.govnih.gov
Table 1: Summary of Mutagenic Activity of this compound
| Test System | Organism/Cell Type | Result | Reference |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | Positive | nih.gov |
| Gene Conversion/Mitotic Crossing-Over | Saccharomyces cerevisiae | Positive | inchem.orgnih.gov |
| Gene Mutation | Mammalian Cells (in vitro) | Positive | nih.gov |
| Sister Chromatid Exchange | Mammalian Cells (in vitro) | Positive | nih.govnih.gov |
| Chromosomal Aberrations | Mammalian Cells (in vitro) | Positive | nih.govnih.gov |
Carcinogenicity Studies and Tumorigenic Effects of ERL 4206 in Animal Models
Carcinogenicity studies in animal models have provided clear evidence of the tumorigenic potential of ERL 4206. nih.gov Dermal application of VCD was found to cause skin tumors in multiple studies involving both mice and rats. inchem.orgnih.govwho.int The types of skin neoplasms observed included squamous cell carcinomas and basal cell tumors. nih.govnih.gov
In addition to skin cancer, studies in female mice revealed that dermal exposure to VCD also increased the incidence of ovarian and lung tumors. inchem.orgnih.govwho.int The ovarian neoplasms included benign and malignant granulosa-cell tumors, luteomas, and benign mixed tumors. nih.govnih.gov These findings demonstrate that VCD is a carcinogen in multiple rodent species and at different tissue sites. nih.gov
Table 2: Summary of Carcinogenic Effects of ERL 4206 in Animal Models
| Species | Route of Administration | Target Organ(s) | Tumor Types | Reference |
|---|---|---|---|---|
| Mouse (Male & Female) | Dermal | Skin | Squamous Cell Carcinoma | nih.gov |
| Rat (Male & Female) | Dermal | Skin | Squamous Cell Carcinoma, Basal Cell Neoplasms | nih.govnih.gov |
| Mouse (Female) | Dermal | Ovary | Granulosa Cell Tumors, Luteoma, Benign Mixed Tumors | nih.govnih.gov |
| Mouse (Female) | Dermal | Lung | Alveolar/Bronchiolar Adenomas or Carcinomas | nih.govwho.int |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| 4-vinylcyclohexene dioxide | VCD |
| Spiroorthocarbonate | |
| Reactive Oxygen Species | ROS |
| Salmonella typhimurium |
Chemical Synthesis, Polymerization, and Material Science of Erl 4206 Type Epoxides
Fundamental Polymerization Mechanisms of Cycloaliphatic Epoxides
The polymerization of cycloaliphatic epoxides is primarily driven by the high ring strain of the three-membered oxirane ring, which has an estimated strain energy of about 115 kJ·mol⁻¹. acs.orgnih.gov This inherent reactivity allows the ring to be opened by various chemical initiators, leading to the formation of a polymer network. The polymerization can proceed through either chain-growth or step-growth mechanisms, depending on the curing agent employed. acs.orgnih.gov
Acid-Catalyzed Copolymerization of Epoxy Resins with Water
In the presence of aqueous acid, epoxides undergo a ring-opening reaction, often referred to as hydrolysis, to form 1,2-diols (glycols). libretexts.orglibretexts.orgbyjus.com This process can be considered a copolymerization with water. The mechanism is a hybrid between an SN1 and SN2 pathway. libretexts.orgbyjus.com
The key steps are:
Protonation : The oxygen atom of the epoxide ring is protonated by the acid catalyst (e.g., H₃O⁺), forming an oxonium ion. This step makes the epoxide a better electrophile and creates a good leaving group. libretexts.orgbyjus.commasterorganicchemistry.com
Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. libretexts.orgreddit.com In asymmetric epoxides, this attack preferentially occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge, a characteristic of an SN1 reaction. libretexts.orglibretexts.orgbyjus.com The attack happens from the backside, similar to an SN2 reaction, leading to an inversion of stereochemistry. masterorganicchemistry.com
Deprotonation : The resulting protonated diol is deprotonated by a water molecule to regenerate the acid catalyst and yield the final 1,2-diol product. libretexts.orgbyjus.com The two hydroxyl groups in the product are in a trans configuration due to the backside attack mechanism. libretexts.orglibretexts.org
This reaction is significant as moisture present in a resin system can lead to the formation of diols, which can then participate in further reactions, particularly in anhydride-cured systems.
Ring-Opening Polymerization Pathways in ERL 4206 Analogs
The polymerization of ERL 4206 and similar cycloaliphatic epoxides can be initiated through different pathways, primarily cationic and anionic mechanisms.
Cationic Ring-Opening Polymerization: This is the most common method for homopolymerizing cycloaliphatic epoxides. wikipedia.orgcore.ac.uk The process is initiated by superacids, which can be generated photochemically or thermally. wikipedia.orgcore.ac.uk Photoinitiators, such as triarylsulfonium or diaryliodonium salts, are frequently used to generate a strong acid upon UV irradiation, which then initiates the polymerization. wikipedia.orgresearchgate.net
The mechanism proceeds as follows:
Initiation : A proton (H⁺) from the superacid protonates the oxygen of an epoxy group, creating a reactive oxonium ion.
Propagation : The active oxonium ion at the end of the growing polymer chain reacts with the oxygen of another monomer molecule. nih.gov This ring-opens the new monomer and transfers the positive charge, extending the polymer chain. This process repeats, forming polyether linkages. nih.govresearchgate.net
Chain Transfer and Termination : The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.
Cationic polymerization of ECC is known to be slower compared to other monomers because the ester group within the ECC molecule can stabilize the reactive, polymerizing chain end. wikipedia.org
Anionic Ring-Opening Polymerization: Anionic polymerization of epoxides is also a viable pathway, typically initiated by nucleophiles like hydroxides, alkoxides, or tertiary amines. nih.govlibretexts.orgyoutube.com The strained epoxide ring is susceptible to nucleophilic attack, which drives the polymerization. libretexts.org
The general mechanism involves:
Initiation : A strong nucleophile (e.g., RO⁻) attacks one of the carbon atoms of the oxirane ring in an SN2 reaction. This opens the ring and forms an alkoxide. youtube.com The attack typically occurs at the less sterically hindered carbon atom.
Propagation : The newly formed alkoxide anion acts as a nucleophile, attacking another epoxide monomer. This process repeats, propagating the polymer chain and forming a polyether. libretexts.orgyoutube.com
Termination : The polymerization continues until the monomer is consumed or the reaction is terminated by a proton source (e.g., water or alcohol), which protonates the active alkoxide end.
While fundamental to producing polyethers like polyethylene (B3416737) oxide, anionic polymerization of cycloaliphatic epoxides is less common than cationic methods for curing applications. researchgate.net
Role of Curing Agents (Amines, Anhydrides) in ERL 4206 Polymerization
Curing agents, or hardeners, are used to crosslink epoxy monomers into a durable thermoset network. For cycloaliphatic epoxides, anhydrides are the most common type of curing agent, while amines are used less frequently. core.ac.uk
Amine Curing Agents: The reaction between an epoxy group and an amine involves the nucleophilic attack of the amine's nitrogen on an epoxide carbon, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. nih.govnih.gov This secondary amine can then react with another epoxy group. nih.gov However, cycloaliphatic epoxides like ERL 4206 exhibit low reactivity with amine curing agents. tetrawill.comtetrawill.com This is attributed to the steric hindrance around the internal epoxy group, which makes it difficult for the nucleophilic amine to attack the carbon atoms. tetrawill.comtetrawill.com Consequently, the reaction requires high temperatures and long curing times, often making it impractical without the use of catalysts like boron trifluoride complexes to accelerate the cure. tetrawill.com
Anhydride (B1165640) Curing Agents: Anhydrides are the preferred curing agents for cycloaliphatic epoxides. core.ac.uk They offer advantages such as long pot life, low viscosity, and excellent thermal stability in the final product. hycat.compolymerinnovationblog.com The curing mechanism is complex and involves several competing reactions. hycat.com
The primary reaction pathway, often initiated by a catalyst like a tertiary amine or the presence of hydroxyl groups, is as follows:
Anhydride Ring Opening : The anhydride ring reacts with a hydroxyl group (present as an impurity or generated in situ) to form a monoester with a carboxylic acid group. hycat.comresearchgate.net
Epoxy Reaction : The newly formed carboxylic acid group then reacts with an epoxy group, opening the ring and forming a diester and a new secondary hydroxyl group. researchgate.net
Propagation : This new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a crosslinked polyester network. researchgate.netazom.com
Simultaneously, an etherification reaction can occur where a hydroxyl group reacts directly with an epoxy group. hycat.com The balance between esterification and etherification can be influenced by temperature and the type of catalyst used, which in turn affects the final properties of the thermoset. hycat.com
Network Formation and Thermosetting Characteristics
The properties of the final cured material are dictated by the three-dimensional network architecture, which is a direct consequence of the monomer structure and the curing conditions.
Influence of Monomer Structure on Crosslinking Density and Network Architecture
Crosslinking density—the number of crosslinks per unit volume—is a critical parameter that governs the mechanical and thermal properties of the thermoset. nih.gov A higher crosslink density generally leads to increased stiffness, strength, and a higher glass transition temperature (Tg), but often at the expense of toughness. researchgate.netnih.gov
The structure of the ERL 4206 monomer plays a significant role in network formation:
Rigid Cycloaliphatic Rings : The two compact cyclohexyl rings in the ERL 4206 molecule create a stiff backbone, contributing to a high glass transition temperature and thermal stability in the cured network. acs.org
Functionality : As a diepoxide, each ERL 4206 molecule can form bonds at two sites, enabling the formation of a crosslinked network. When cured with a multifunctional agent like a dianhydride, a high degree of crosslinking is achieved. azom.com
Molecular Shape : The shape and conformational freedom of both the epoxy and the curing agent influence the final network. nih.gov The relatively rigid and non-linear structure of ERL 4206 can lead to a network that is inherently brittle. wikipedia.orgtygersci.com
To modify the network and improve properties like toughness, formulations can be adjusted by using flexibilizers (e.g., diglycidyl ether of polypropylene (B1209903) glycol) or by altering the stoichiometric ratio of epoxy to hardener. azom.comscienceservices.devt.edu Reducing the amount of curing agent relative to the epoxy resin can lower the crosslink density, which may enhance toughness. azom.comresearchgate.net
Kinetics of Curing Reactions in ERL 4206-Based Systems
The study of curing kinetics is essential for understanding the reaction rate and optimizing manufacturing processes. nih.gov Differential Scanning Calorimetry (DSC) is a primary technique used to investigate these kinetics by measuring the heat flow associated with the exothermic curing reaction. nih.govcnrs.frmdpi.com Both isothermal (constant temperature) and non-isothermal (constant heating rate) DSC methods are employed. nih.govimapsjmep.org
From DSC thermograms, key kinetic parameters can be determined:
Activation Energy (Ea) : The minimum energy required to initiate the curing reaction.
Reaction Order (n) : An empirical parameter that describes the dependence of the reaction rate on the concentration of reactants.
Total Heat of Reaction (ΔHtotal) : Proportional to the total number of bonds formed during curing.
Several models are used to analyze the data. The Kissinger and Ozawa methods are common isoconversional (model-free) approaches used with non-isothermal data to calculate the activation energy. cnrs.frresearchgate.netcrimsonpublishers.com Autocatalytic models, such as the Kamal-Sourour model, are also frequently applied, as the hydroxyl groups generated during the reaction can catalyze further reactions. nih.govmdpi.comdeakin.edu.au
For cycloaliphatic epoxy resins cured with anhydrides, the activation energy can vary. For example, a study of three different cycloaliphatic epoxy resins cured with methyltetrahydrophthalic anhydride (MTHPA) reported activation energies ranging from 67 to 72 kJ/mol, calculated using the Kissinger method. cnrs.fr The curing behavior was well-described by the Sestak-Berggren (SB) model. cnrs.fr
The table below presents typical kinetic data for the curing of cycloaliphatic epoxy resins with an anhydride hardener, as determined by non-isothermal DSC.
| Epoxy System | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Reference |
|---|---|---|---|---|
| Cycloaliphatic Epoxy A / MTHPA | Kissinger | 67 | - | cnrs.fr |
| Cycloaliphatic Epoxy B / MTHPA | Kissinger | 70 | - | cnrs.fr |
| Cycloaliphatic Epoxy C / MTHPA | Kissinger | 72 | - | cnrs.fr |
| Generic Epoxy / Anhydride | Kissinger/Ozawa | 60.44 | 0.892 | crimsonpublishers.com |
The curing process is also affected by vitrification. As the reaction progresses, the glass transition temperature (Tg) of the material increases. nih.gov If the Tg surpasses the isothermal curing temperature, the molecular mobility decreases drastically, and the reaction slows down, becoming diffusion-controlled rather than kinetically controlled. nih.govmdpi.com This phenomenon is critical for accurately modeling the final stages of the cure.
Advanced Material Applications and Structural Modification Research
Research into cycloaliphatic epoxides, particularly those belonging to the ERL 4206 chemical class, has paved the way for their application in advanced materials and structural modifications. These epoxides are noted for their unique molecular structure, which imparts distinct properties to the resulting polymers. Investigations have primarily focused on leveraging these characteristics in specialized industrial processes, such as leather tanning, and in the formulation of high-performance resin systems for scientific applications.
Optimization of Epoxide-Based Tannage Systems Utilizing Cycloaliphatic Epoxides (e.g., ERL 4206)
The use of liquid epoxide resins as crosslinking agents for collagen presents a potential alternative to traditional aldehyde-based tanning agents in the leather industry. lboro.ac.uk The goal is to develop more environmentally friendly tanning systems that can achieve high hydrothermal stability and desirable mechanical properties in the final leather product. rsc.orguc.edu
Cycloaliphatic epoxides like ERL 4206 have been considered in this context. However, their application in conventional aqueous tanning systems faces significant challenges. A primary issue is the considerable hydrophobic character of many cycloaliphatic and aromatic epoxies, which leads to poor water insolubility. google.com This insolubility hinders the effective penetration of the tanning agent into the collagen fibrous structure, which is crucial for a successful tannage. lboro.ac.uk
Research comparing different epoxide types has shown varied results. For instance, some screening tests indicated that epoxides with aromatic groups in their backbone could produce higher hydrothermal stability in collagen compared to aliphatic epoxides. lboro.ac.uk Conversely, certain water-soluble aliphatic epoxides have demonstrated suitability for leather tanning applications. lboro.ac.uk Studies have also explored modifying epoxy resins, such as by introducing carboxyl groups, to improve their interaction with collagen fibers and enhance tanning effectiveness, even in combination with reduced amounts of chrome. uc.edu The optimization of these systems often requires catalysts and elevated temperatures (e.g., 50°C) to achieve acceptable conversion within a practical timeframe. lboro.ac.uk
Key Factors in Epoxide-Based Tannage Systems
| Factor | Description | Relevance to Cycloaliphatic Epoxides |
| Solubility | The ability of the epoxide to dissolve in the aqueous tanning medium. | A major challenge; cycloaliphatic epoxides like ERL 4206 are often hydrophobic, limiting their use in conventional systems. google.com |
| Reactivity | The rate at which the epoxide crosslinks with collagen fibers. | Can be slow, often requiring catalysts and heat to achieve desired reaction times and a high shrinkage temperature. lboro.ac.uk |
| Penetration | The ability of the resin to diffuse uniformly into the collagen matrix. | Difficult for waterborne emulsion-type resins and can be hindered by the hydrophobic nature of the epoxide. lboro.ac.uk |
| Hydrothermal Stability | The resistance of the tanned leather to shrinkage when heated in water, measured by the shrinkage temperature (Ts). | A critical performance metric; a late-stage tannage using an optimized epoxide system achieved a Ts of 85°C. lboro.ac.uk |
Development of High-Performance Epoxy Resins from ERL 4206 Chemical Class
The chemical class of ERL 4206, specifically vinyl cyclohexene (B86901) dioxide, has been instrumental in the development of high-performance, low-viscosity epoxy resins for specialized applications. agarscientific.comproscitech.com.au The most prominent example is its use as a critical component in the Spurr embedding medium, a formulation developed for electron microscopy. agarscientific.com
The primary advantage of ERL 4206 in this context was its very low viscosity (60 cp), which allowed for rapid and thorough penetration into biological and mineral specimens. agarscientific.com This characteristic is essential for achieving high-quality samples for microscopic analysis, ensuring complete infiltration of the embedding medium without damaging delicate structures. agarscientific.comladdresearch.com
The formulation of these high-performance resins involves a precise combination of components to control the final properties of the cured block, such as hardness. The hardness could be adjusted by varying the amount of a flexibilizer component in the mixture. agarscientific.com Although ERL 4206 was discontinued due to safety concerns and supply issues, it was replaced by ERL 4221, a chemically similar cycloaliphatic epoxide resin. emsdiasum.comagarscientific.com While ERL 4221 functions as a suitable replacement, it has a higher viscosity (180 cp), which can affect protocols that rely on the extremely low viscosity of the original ERL 4206 formulation. agarscientific.com
Comparison of ERL 4206 and its Replacement in Resin Formulations
| Property | ERL 4206 (Original) | ERL 4221 (Replacement) | Significance in High-Performance Resins |
| Chemical Name | Vinyl Cyclohexene Dioxide | This compound | Both are cycloaliphatic epoxide resins, providing similar chemical functionality. proscitech.com.au |
| Viscosity | 60 cp | 180 cp | Lower viscosity allows for faster and more complete penetration into samples, a key performance characteristic. agarscientific.com |
| Primary Application | Main component in Spurr low-viscosity embedding kits for microscopy. agarscientific.comladdresearch.com | Direct substitute in revised low-viscosity embedding formulations. proscitech.com.auemsdiasum.com | Used to create resins with exceptional penetration capabilities for scientific sample preparation. laddresearch.com |
| Status | Discontinued. agarscientific.com | Currently in use. proscitech.com.auemsdiasum.com | The development shifted to accommodate the properties of the new component. |
Analytical Methodologies and Characterization Techniques Applied to Erl 4206 Research
Ultrastructural Analysis Techniques in Studies Employing ERL 4206 Embedding
ERL 4206 was notably used as an embedding agent for preparing biological and material specimens for ultrastructural analysis, primarily through electron microscopy. medkoo.comscispace.comilsl.broup.com Its low viscosity facilitated excellent penetration into various tissue types, including plant materials, microorganisms, and dense specimens like bone. ilsl.bragarscientific.comscienceservices.euserva.deresearchgate.net
Electron Microscopy (TEM) Protocols and Image Reconstruction
Transmission Electron Microscopy (TEM) protocols utilizing ERL 4206-based embedding media focused on achieving optimal infiltration, sectioning, and staining for high-resolution imaging. The low viscosity of ERL 4206 in formulations like Spurr's resin allowed for rapid penetration into specimens. scispace.comresearchgate.netagarscientific.comscienceservices.eu
A common formulation based on ERL 4206 included D.E.R. 736 (a flexibilizer), nonenyl succinic anhydride (B1165640) (NSA) as a hardener, and dimethylaminoethanol (B1669961) (DMAE or S-1) as an accelerator. researchgate.netagarscientific.comscienceservices.eutedpella.comresearchgate.netnih.gov The ratios of these components could be adjusted to control the hardness of the final polymerized block, influencing sectioning properties. agarscientific.comscienceservices.eutedpella.comagarscientific.comserva.de
| Component | Role | Typical Amount (g) |
| ERL 4206 | Resin | 10 |
| D.E.R. 736 | Flexibilizer | 6 |
| NSA | Hardener | 26 |
| DMAE (S-1) | Accelerator | 0.4 |
Note: This table represents a historical formulation based on ERL 4206. Modern formulations use replacements like ERL 4221. agarscientific.comscienceservices.euserva.deresearchgate.net
Protocols often involved dehydration of specimens in graded series of solvents like ethanol, followed by infiltration with the resin mixture. scienceservices.euresearchgate.netsrce.hr Polymerization was typically carried out by heating. scienceservices.euserva.de The resulting blocks were then sectioned using ultramicrotomes to produce ultrathin sections suitable for TEM observation. srce.hr
ERL 4206 embedding was also used in studies involving stereoscopic observation of thick sections under higher voltage TEMs (e.g., 400 kV), which allowed for better penetration of the electron beam through thicker specimens. oup.com Image reconstruction techniques, including computer image processing of serial ultrathin sections embedded in ERL 4206-based media, were employed to create three-dimensional models of cellular structures like dictyosomes. researchgate.net
Antigen Retrieval Methods in ERL 4206-Embedded Tissues for Immunoelectron Microscopy
Immunoelectron microscopy requires the accessibility of antigens within the embedded tissue for antibody labeling. Epoxy resins, including those containing ERL 4206 (like Spurr resin), can sometimes mask antigenic sites. nih.gov Therefore, antigen retrieval methods were investigated and applied to ERL 4206-embedded tissues to enhance immunolabeling. nih.gov
Studies explored various antigen retrieval protocols, including etching with agents like sodium metaperiodate or hydrogen peroxide, and heating sections in different buffer solutions. nih.govnih.gov For Spurr-embedded cells, methods like treatment with SDS (sodium dodecyl sulfate) were found to increase labeling density for specific antigens like caveolin 1, while aiming to preserve membrane structure. nih.gov While etching with sodium metaperiodate showed good labeling, it could lead to dense precipitates. nih.gov Heated citrate (B86180) buffer was also explored as an antigen retrieval method to potentially improve label specificity. nih.gov
Chemical and Spectroscopic Characterization of ERL 4206-Containing Formulations
The chemical and spectroscopic properties of ERL 4206 itself and its formulations have been characterized to understand its behavior as a resin and its interactions with other components. ERL 4206 is a colorless liquid with a boiling point of 227 °C and a melting point of -108.9 °C. nih.gov It is soluble in water. nih.govchembk.com
Spectroscopic techniques such as Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize ERL 4206 and formulations containing it. nih.goviarc.frresearchgate.netgoogle.com These methods help confirm the chemical structure of the compound and analyze the composition and curing process of epoxy resin formulations. For example, NMR and FTIR have been used to characterize the products of reactions involving epoxy compounds. researchgate.netgoogle.com
The viscosity of ERL 4206 is a key physical property that made it suitable for low-viscosity embedding media. The original Spurr formulation utilizing ERL 4206 had a relatively low viscosity of approximately 60 cP. researchgate.netagarscientific.comtedpella.com This low viscosity was crucial for rapid infiltration of specimens. scispace.comresearchgate.netagarscientific.comscienceservices.eutedpella.com
Biological Assay Development for Evaluating ERL 4206 Interactions
While the primary use discussed relates to microscopy embedding, ERL 4206 (vinylcyclohexene dioxide) has also been studied in biological contexts, particularly concerning its toxicity. medkoo.comresearchgate.netchembk.com Biological assays have been developed to evaluate its interactions at the cellular and molecular levels.
Studies have investigated the in vitro cytotoxicity of epoxy-based dental resins and their components, which included ERL 4206. medkoo.com Assays measuring parameters like cell viability and metabolic activity were likely employed in such studies to assess the cellular response to exposure.
Furthermore, as vinylcyclohexene (B1617736) dioxide (VCD), ERL 4206 has been studied as an ovarian toxicant. chembk.com Biological assays in this context would involve evaluating its effects on ovarian follicle and epithelial cell differentiation. chembk.com Assays to determine enzyme activities, such as glutathione-S-transferase (GST), and total thiol content have been used to assess the biochemical impact of VCD exposure in model organisms like Drosophila melanogaster. nih.gov
These biological assays provide insights into the potential interactions of ERL 4206 with biological systems, although its use in embedding focuses on its physical and chemical properties for tissue preparation rather than direct biological activity in the context of the embedded specimen's viability.
Q & A
Q. Example Table: Key Variables in ERL 4206 Experiments
| Variable Type | Example for ERL 4206 Study | Control Strategy |
|---|---|---|
| Independent | Concentration of ERL 4206 | Fixed solvent vehicle |
| Dependent | Enzyme activity measurement | Calibrated spectrophotometry |
| Confounding | Temperature fluctuations | Climate-controlled incubators |
(Advanced) How to address contradictory data in studies analyzing ERL 4206's interactions?
Contradictions often arise from methodological heterogeneity or contextual factors (e.g., cell line variability). Apply triangulation :
- Methodological: Cross-validate results using techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Data Source: Compare in vitro, in vivo, and in silico datasets.
- Analytical: Use Bayesian statistics to quantify uncertainty and identify outliers .
Case Study: If ERL 4206 shows conflicting binding affinities in two assays, re-examine buffer conditions, protein purity, or assay sensitivity thresholds .
(Advanced) What strategies ensure reproducibility in ERL 4206 studies across interdisciplinary teams?
Reproducibility requires standardized protocols and transparent reporting:
- Pre-registration: Document hypotheses and methods before experimentation.
- Open Data: Share raw datasets, including metadata (e.g., pH, storage conditions).
- Collaborative Replication: Partner with labs using orthogonal techniques (e.g., NMR vs. X-ray crystallography) .
Checklist for Reproducibility:
- Detailed reagent sourcing (e.g., ERL 4206 batch numbers).
- Step-by-step protocols in supplementary materials.
- Statistical power analysis to justify sample sizes .
(Basic) How to ethically collect and interpret qualitative data in ERL 4206 toxicity studies?
Ethical frameworks mandate:
- Informed Consent: Disclose risks in animal/human trials.
- Bias Mitigation: Use double-blinding and third-party data auditors.
- Transparency: Report adverse events even if they contradict hypotheses .
Methodological Tools:
- Ethics Committees: Pre-approve study designs.
- Data Anonymization: For human cell line studies.
- Conflict of Interest Declarations .
(Advanced) How to integrate computational modeling with experimental data for ERL 4206 research?
Combine molecular docking simulations (e.g., AutoDock) with wet-lab validation:
Hypothesis Generation: Predict ERL 4206’s binding sites computationally.
Experimental Testing: Validate via mutagenesis assays.
Iterative Refinement: Adjust models based on discrepancies .
Example Workflow:
Computational Prediction → High-Throughput Screening → Structure-Activity Relationship (SAR) Analysis
(Basic) What statistical methods are appropriate for analyzing dose-dependent effects of ERL 4206?
- Non-linear Regression: Fit sigmoidal curves to calculate EC₅₀/IC₅₀.
- ANOVA with Post Hoc Tests: Compare multiple dose groups.
- Survival Analysis: For longitudinal toxicity studies .
Common Pitfalls to Avoid:
- Overlooking heteroscedasticity (use Welch’s correction).
- Misapplying parametric tests to non-normal data (use Mann-Whitney U) .
(Advanced) How to manage interdisciplinary collaboration when studying ERL 4206's applications in drug development?
- Define Roles: Assign tasks based on expertise (e.g., chemists synthesize analogs; biologists assess efficacy).
- Unified Data Platforms: Use tools like LabArchives for real-time sharing.
- Regular Sync Meetings: Address conflicting interpretations early .
Conflict Resolution Tactics:
- Revisit the original research question to realign priorities.
- Conduct joint data interpretation sessions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
